![molecular formula C14H11ClN4O2S B2722031 N-(6-chlorobenzo[d]thiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034579-99-0](/img/structure/B2722031.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

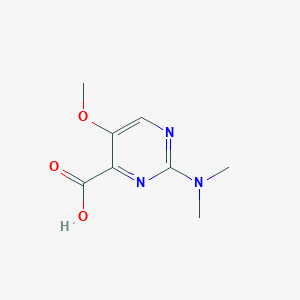

Description

Benzothiazole derivatives, such as N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, have been synthesized and evaluated for their pharmacological properties . They have been found to have significant anti-inflammatory and analgesic activities . Some of these compounds have also shown promising antimicrobial activity .

Synthesis Analysis

The synthesis of similar compounds involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray data collection, structure solution, and structure refinements . Infrared spectroscopy (IR) and nuclear magnetic resonance spectroscopy (NMR) are commonly used for structural analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been analyzed using techniques like IR and NMR . The yield, melting point, and other physical properties are often reported .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the yield, melting point, and Rf-value of a similar compound were reported as 66%, 257–259 °C, and 0.70, respectively .Scientific Research Applications

Synthesis and Derivatives

- Novel pyrido and pyrimidines derivatives, including those similar to N-(6-chlorobenzo[d]thiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide, have been synthesized for exploring their biological activities. These compounds are synthesized through complex chemical reactions involving ethoxycarbonyl, methylthieno, and various other organic compounds, demonstrating the chemical versatility and potential utility of these derivatives in medicinal chemistry (Bakhite, Yamada, & Al‐Sehemi, 2005).

Anticancer and Anti-inflammatory Agents

- Research has led to the development of novel compounds derived from visnaginone and khellinone, aiming at anti-inflammatory and analgesic agents. These derivatives showcase significant biological activities, including COX-2 inhibition, which is crucial for their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity

- The synthesis of Dasatinib, an antitumor agent, involves a precursor closely related to this compound. This process underscores the relevance of such chemical structures in developing potent antitumor medications (Jia-liang, Yi-fen, & Yafei, 2009).

Molluscicidal Properties

- Thiazolo derivatives have been investigated for their molluscicidal properties, highlighting the compound's versatility beyond medicinal applications. This research could offer new avenues for controlling schistosomiasis by targeting the intermediate host snails (El-bayouki & Basyouni, 1988).

Anticancer and Anti-lipoxygenase Agents

- Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research is crucial for discovering new therapeutic agents against cancer and inflammatory diseases (Rahmouni et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2S/c1-2-21-12-6-10(16-7-17-12)13(20)19-14-18-9-4-3-8(15)5-11(9)22-14/h3-7H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABILMUKIQSZJHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2721953.png)

![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)

![3-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B2721957.png)

![N-(4-chlorobenzyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721958.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2721960.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2721964.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2721965.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2721970.png)